N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide
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Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPQ and has been synthesized using various methods. The mechanism of action of CPQ is not fully understood, but it has been found to have biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The cyclopropanecarbonyl moiety, in particular, is a valuable functional group in medicinal chemistry due to its reactivity and ability to bind to biological targets .
Agrochemical Research
In agrochemical research, the compound’s derivatives could be explored for their potential as novel pesticides or herbicides. The structural flexibility allows for the creation of compounds that can interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .
Chemical Synthesis
The compound can be used in organic synthesis, serving as a building block for more complex molecules. Its reactive sites make it a versatile reagent for constructing diverse chemical structures, which can be useful in creating materials with unique properties .
Biological Activity Studies
Researchers may investigate the biological activity of this compound and its derivatives. By studying its interaction with various cellular and molecular systems, scientists can gain insights into its mechanism of action, which could lead to the discovery of new biological pathways or targets for drug development.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatographic or spectroscopic methods. Its distinct chemical signature allows for accurate identification and quantification in complex mixtures.
Material Science
The compound’s structural features might be utilized in material science to develop new polymers or coatings with specific characteristics. For example, incorporating the compound into a polymer matrix could result in materials with enhanced durability or chemical resistance.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-10-11-18-15(13-16)5-4-12-23(18)21(25)14-8-9-14/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDFYCAUCAEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide |
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